molecular formula C9H5Cl2F3O3 B13586329 1-(3,5-Dichlorophenyl)-3,3,3-trifluoro-2,2-dihydroxypropan-1-one

1-(3,5-Dichlorophenyl)-3,3,3-trifluoro-2,2-dihydroxypropan-1-one

Cat. No.: B13586329
M. Wt: 289.03 g/mol
InChI Key: FPDYXHDIUDNYBD-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-3,3,3-trifluoro-2,2-dihydroxypropan-1-one is a chemical compound known for its unique structural properties and potential applications in various fields of science. This compound features a dichlorophenyl group, a trifluoromethyl group, and two hydroxyl groups attached to a propanone backbone. Its distinct structure makes it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenyl)-3,3,3-trifluoro-2,2-dihydroxypropan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dichlorobenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-3,3,3-trifluoro-2,2-dihydroxypropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,5-Dichlorophenyl)-3,3,3-trifluoro-2,2-dihydroxypropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-3,3,3-trifluoro-2,2-dihydroxypropan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Dichlorophenyl)-3,3,3-trifluoro-2,2-dihydroxypropan-1-one stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. The presence of both dichlorophenyl and trifluoromethyl groups enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C9H5Cl2F3O3

Molecular Weight

289.03 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-3,3,3-trifluoro-2,2-dihydroxypropan-1-one

InChI

InChI=1S/C9H5Cl2F3O3/c10-5-1-4(2-6(11)3-5)7(15)8(16,17)9(12,13)14/h1-3,16-17H

InChI Key

FPDYXHDIUDNYBD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)C(C(F)(F)F)(O)O

Origin of Product

United States

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